2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC17855253
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 2-methyl-4-(1-phenoxyethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9(17-11-6-4-3-5-7-11)12-8-13(16)15-10(2)14-12/h3-9H,1-2H3,(H,14,15,16) |
| Standard InChI Key | JTZAJGRDQSNMCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=O)N1)C(C)OC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol features a pyrimidine ring substituted at positions 2 and 6 with a methyl group and a 1-phenoxyethyl moiety, respectively. The hydroxyl group at position 4 introduces hydrogen-bonding capability, which influences solubility and intermolecular interactions. Compared to its trifluoromethyl analog (CAS 2836-44-4), the phenoxyethyl substituent introduces steric bulk and aromaticity, potentially altering binding affinity in biological systems .
Spectroscopic Properties
While nuclear magnetic resonance (NMR) data for 2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol is unavailable, analogs like 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol exhibit characteristic signals:
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¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 6.68 (s, 1H, pyrimidine-H), and 13.02 (s, 1H, -OH) .
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¹⁹F NMR (DMSO-d₆): δ -72.13 for the -CF₃ group .
For the phenoxyethyl variant, expect additional aromatic protons (δ 6.5–7.5 ppm) and ethylene protons (δ 1.5–4.0 ppm).
Synthetic Methodologies
General Pyrimidine Synthesis
The synthesis of 2-methyl-6-substituted pyrimidin-4-ols typically involves cyclocondensation of β-keto esters with amidines. For example, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is synthesized via:
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Cyclization: Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in ethanol under basic conditions (NaOMe) at reflux .
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Chlorination: Treatment with POCl₃ converts the hydroxyl group to a chloro substituent .
Adapting for Phenoxyethyl Substitution
To synthesize 2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol, the following modifications are proposed:
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Replace trifluoroacetoacetate with a phenoxyethyl-substituted β-keto ester.
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Optimize reaction conditions to accommodate steric hindrance from the phenoxyethyl group.
Physicochemical Properties
Solubility and Log P
For 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol:
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Solubility: 7.86 mg/mL in water .
The phenoxyethyl analog likely exhibits higher lipophilicity (estimated Log P ≈ 2.5–3.0) due to the aromatic substituent, reducing aqueous solubility but enhancing membrane permeability.
Challenges and Future Directions
Synthetic Hurdles
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Steric Effects: The phenoxyethyl group may hinder cyclization, requiring elevated temperatures or catalytic assistance.
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Purification: Chromatographic separation may be necessary due to byproducts from incomplete reactions.
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